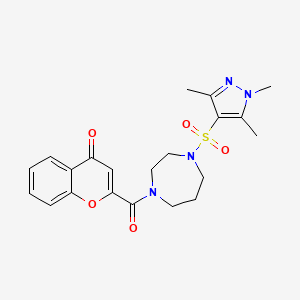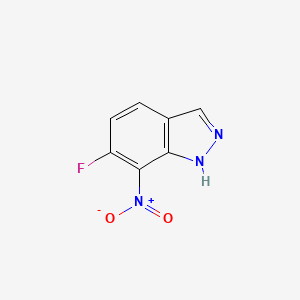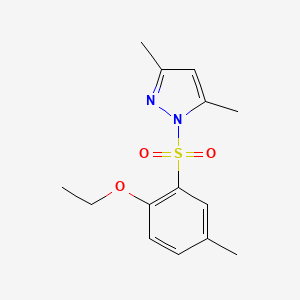![molecular formula C13H17N5O2 B2866961 1,3,7-trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877810-58-7](/img/structure/B2866961.png)
1,3,7-trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
Synthesis Analysis
Imidazole compounds can be synthesized using various methods. For instance, one method involves the reaction of o-phenylenediamine or pyridine-3, 4-diamine and N, N -dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds can undergo various chemical reactions. For example, they can form benzimidazole and 3H-imidazo [4,5-c]pyridine derivatives .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Aplicaciones Científicas De Investigación
Antidepressant and Anxiolytic Applications
1,3,7-Trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been explored for its potential as an antidepressant and anxiolytic agent. Research by Zagórska et al. (2016) synthesized derivatives of this compound and evaluated them for serotonin receptor affinity and phosphodiesterase inhibitor activity. One derivative demonstrated potential antidepressant effects in animal models, surpassing the efficacy of traditional anxiolytic drugs like diazepam. The study also highlighted the importance of molecular modeling in identifying lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Selective A3 Adenosine Receptor Antagonism
Baraldi et al. (2008) extended their research on imidazo[2,1-f]purinones, including the trimethyl-8-propyl derivative, to investigate their potency and selectivity as A3 adenosine receptor antagonists. Through structural modifications, they aimed to improve the hydrophilicity and potency of these compounds. This study emphasizes the importance of docking and 3D-QSAR studies for understanding the A3 binding disposition of these compounds (Baraldi et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds such as indole-derived imidazo[2,1-b][1,3,4]thiadiazoles have been reported to target egfr (epidermal growth factor receptor) .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular functions .
Biochemical Pathways
Similar compounds have been reported to affect the pi3k/akt pathway, which regulates various cellular functions including cell proliferation, growth, and differentiation .
Result of Action
Similar compounds have been reported to exhibit anticancer activity .
Safety and Hazards
Direcciones Futuras
Imidazole compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future research directions could involve the development of new imidazole derivatives with improved properties and therapeutic potential.
Propiedades
IUPAC Name |
2,4,7-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-5-6-17-8(2)7-18-9-10(14-12(17)18)15(3)13(20)16(4)11(9)19/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWSIMFLMJRYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2866878.png)

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2866880.png)

![N-(2-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866882.png)


![(3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2866885.png)



![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2866891.png)
![(3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2866897.png)
